molecular formula C18H21NO3S B2810811 2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396878-24-2

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No. B2810811
M. Wt: 331.43
InChI Key: JUVLZDDHEGVXKK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its effects on the central nervous system, specifically in the treatment of depression and anxiety disorders.

Scientific Research Applications

Wound Healing Potential

Vinaya et al. (2009) evaluated a series of derivatives for in vivo wound healing activity, demonstrating significant wound healing and increased tensile strength in certain treated groups compared to standard treatments. This suggests the potential application of such compounds in developing wound healing agents (Vinaya et al., 2009).

Synthesis Methodologies

Research into the synthesis of related substances of Iloperidone by Wang Jiangxi (2014) and the synthesis of Arzoxifene by Ji Ya-fei (2011) indicates the importance of these compounds in creating intermediates for pharmaceuticals. These methodologies highlight the compound's role in the quality control and development of therapeutic agents (Wang Jiangxi, 2014); (Ji Ya-fei, 2011).

Antibacterial Activity

Merugu et al. (2010) demonstrated the synthesis and antibacterial activity of isoindoline-1, 3-diones and pyrimidine imines, indicating the potential use of these compounds in combating bacterial infections (Merugu et al., 2010).

Neuroprotective Activities

Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, evaluating them for neuroprotective effects in vitro and in vivo. These compounds showed significant potential in protecting against glutamate-induced cell death, suggesting their application in neuroprotective therapies (Zhong et al., 2020).

Electrochemical Synthesis

Nematollahi et al. (2014) explored electrochemical synthesis strategies for creating mono and di-substituted hydroquinone and benzoquinone derivatives, contributing to the development of novel compounds with varied therapeutic potentials (Nematollahi et al., 2014).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-5-2-3-6-16(15)22-13-18(20)19-10-8-14(9-11-19)17-7-4-12-23-17/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLZDDHEGVXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

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